N-[2-(5-acetylthiophen-2-yl)ethyl]-4-(dimethylsulfamoyl)benzamide
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Overview
Description
N-[2-(5-acetylthiophen-2-yl)ethyl]-4-(dimethylsulfamoyl)benzamide is a complex organic compound that features a benzamide core with a thiophene ring and a dimethylsulfamoyl group
Mechanism of Action
Thiophene derivatives
Thiophene is a five-membered ring compound with one sulfur atom. Thiophene derivatives have been found to exhibit a variety of biological activities, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . They are also used in industrial chemistry and material science as corrosion inhibitors .
Indole derivatives
Indole is a benzopyrrole, which is a compound containing a benzene ring fused to a pyrrole ring. Indole derivatives have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-acetylthiophen-2-yl)ethyl]-4-(dimethylsulfamoyl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors such as 2-acetylthiophene.
Attachment of the Ethyl Group: The ethyl group is introduced via an alkylation reaction using ethyl halides under basic conditions.
Formation of the Benzamide Core: The benzamide core is synthesized by reacting 4-aminobenzoyl chloride with dimethylsulfamide.
Coupling Reactions: The final step involves coupling the thiophene derivative with the benzamide derivative using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-acetylthiophen-2-yl)ethyl]-4-(dimethylsulfamoyl)benzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophiles like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
N-[2-(5-acetylthiophen-2-yl)ethyl]-4-(dimethylsulfamoyl)benzamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with specific biological targets.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Comparison with Similar Compounds
Similar Compounds
N-(5-acetyl-4-methylthiazol-2-yl)arylamide derivatives: These compounds share a similar core structure but differ in the substituents on the thiophene ring.
Indole derivatives: These compounds have a different core structure but exhibit similar biological activities.
Uniqueness
N-[2-(5-acetylthiophen-2-yl)ethyl]-4-(dimethylsulfamoyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[2-(5-acetylthiophen-2-yl)ethyl]-4-(dimethylsulfamoyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S2/c1-12(20)16-9-6-14(24-16)10-11-18-17(21)13-4-7-15(8-5-13)25(22,23)19(2)3/h4-9H,10-11H2,1-3H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYQFSYJPYSVEFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(S1)CCNC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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